2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetic acid
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Overview
Description
2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetic acid is a heterocyclic compound that features a benzotriazole ring fused with a tetrahydro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetic acid typically involves the reaction of benzotriazole derivatives with acetic acid or its derivatives under specific conditions. One common method includes the use of acyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetic acid involves its interaction with specific molecular targets. The benzotriazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile: This compound shares a similar tetrahydro structure but with different functional groups.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have a similar heterocyclic framework but differ in their substitution patterns and biological activities.
2-(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: This compound has a similar tetrahydro structure but with a benzofuranone ring instead of a benzotriazole ring.
Uniqueness
2-(4,5,6,7-Tetrahydro-2H-1,2,3-benzotriazol-2-yl)acetic acid is unique due to its specific benzotriazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzotriazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)5-11-9-6-3-1-2-4-7(6)10-11/h1-5H2,(H,12,13) |
InChI Key |
UREFOYONLFDWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(N=C2C1)CC(=O)O |
Origin of Product |
United States |
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